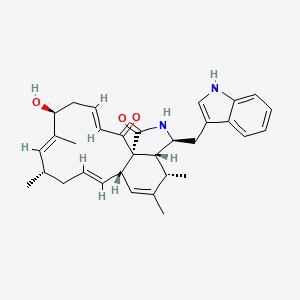
chaetoglobosin T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaetoglobosin T is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Aplicaciones Científicas De Investigación
Antitumor Activity
Chaetoglobosin T has demonstrated significant antitumor effects across various cancer cell lines. Studies have shown that it inhibits the growth of several types of tumor cells, including:
- Cell Lines Tested :
- HL60 (human leukemia)
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
The compound exhibits a broad-spectrum antitumor activity with IC50 values indicating effective cytotoxicity. For instance, this compound has been reported to have IC50 values ranging from 4.65 to 8.73 μmol/L against different cell lines, showcasing its potential as a chemotherapeutic agent .
Antifungal Activity
This compound also exhibits potent antifungal properties. It has been tested against various plant pathogenic fungi, showing effectiveness in inhibiting growth and spore germination. Key findings include:
- Fungi Tested :
- Sclerotinia sclerotiorum
- Rhizoctonia solani
The compound displayed an EC50 value of 1.97 μg/mL against Sclerotinia sclerotiorum, comparable to established fungicides like carbendazim . This suggests that this compound could be a viable alternative in agricultural applications for controlling fungal diseases.
Antibacterial Activity
With increasing concerns over antibiotic resistance, this compound's antibacterial properties are particularly noteworthy. Research indicates that it is effective against various agricultural pathogens, which can help in managing crop diseases caused by bacteria:
- Bacterial Targets :
- Xanthomonas campestris
- Pseudomonas syringae
Studies reveal that this compound exhibits significant antibacterial activity, making it a candidate for developing new antibacterial agents .
Phytotoxic Effects
This compound has been evaluated for its phytotoxicity towards certain plant species. While this property can be detrimental in some contexts, it may also be harnessed for weed management in agricultural settings:
- Target Plants :
- Various dicotyledonous weeds
The compound's ability to inhibit seed germination and plant growth suggests potential applications in herbicide development .
Data Table: Biological Activities of this compound
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor effects of this compound on human cancer cell lines, researchers found that it induced apoptosis in MCF-7 cells via activation of caspase pathways. The study highlighted its potential as a therapeutic agent against breast cancer .
Case Study 2: Agricultural Applications
A field trial evaluated the efficacy of this compound as a biopesticide against Sclerotinia sclerotiorum. Results indicated that application at concentrations of 200 μg/mL significantly reduced disease incidence compared to untreated controls, demonstrating its potential utility in sustainable agriculture .
Propiedades
Fórmula molecular |
C32H38N2O3 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
(1S,3E,6S,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione |
InChI |
InChI=1S/C32H38N2O3/c1-19-9-7-10-24-16-20(2)22(4)30-27(17-23-18-33-26-12-6-5-11-25(23)26)34-31(37)32(24,30)29(36)14-8-13-28(35)21(3)15-19/h5-8,10-12,14-16,18-19,22,24,27-28,30,33,35H,9,13,17H2,1-4H3,(H,34,37)/b10-7+,14-8+,21-15+/t19-,22+,24-,27-,28-,30-,32+/m0/s1 |
Clave InChI |
KJNZESBAHPOZTI-DYGSJVQXSA-N |
SMILES isomérico |
C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C |
SMILES canónico |
CC1CC=CC2C=C(C(C3C2(C(=O)C=CCC(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |
Sinónimos |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















